Xylazine-d6 Hydrochloride
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Overview
Description
Xylazine-d6Hydrochloride is a deuterated form of Xylazine Hydrochloride, a compound primarily used in veterinary medicine as a sedative, muscle relaxant, and analgesic. The deuterated version, Xylazine-d6Hydrochloride, is often utilized in scientific research to study the pharmacokinetics and metabolism of Xylazine due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xylazine-d6Hydrochloride involves the deuteration of Xylazine. The process typically starts with the preparation of Xylazine, which is synthesized through the reaction of 2,6-dimethylaniline with thiourea, followed by cyclization to form the thiazine ring. The deuteration process involves the exchange of hydrogen atoms with deuterium, often using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Xylazine-d6Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is typically crystallized and purified through recrystallization techniques to achieve the desired level of deuteration.
Chemical Reactions Analysis
Types of Reactions: Xylazine-d6Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Xylazine-d6Hydrochloride to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of Xylazine-d6Hydrochloride.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Xylazine-d6Hydrochloride is extensively used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Xylazine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on Xylazine metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
Xylazine-d6Hydrochloride exerts its effects primarily through agonism of alpha-2 adrenergic receptors. This leads to the inhibition of presynaptic norepinephrine release, resulting in sedation, muscle relaxation, and analgesia. The compound also affects other molecular targets and pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Medetomidine: Another alpha-2 adrenergic agonist used in veterinary medicine.
Detomidine: Similar in function and used for sedation and analgesia in animals.
Clonidine: An alpha-2 adrenergic agonist used primarily in human medicine for hypertension.
Uniqueness: Xylazine-d6Hydrochloride is unique due to its deuterated nature, which makes it particularly valuable in research settings for studying the pharmacokinetics and metabolism of Xylazine. The stable isotope labeling allows for precise tracking and analysis in various scientific applications.
Properties
Molecular Formula |
C12H17ClN2S |
---|---|
Molecular Weight |
262.83 g/mol |
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H/i1D3,2D3; |
InChI Key |
QYEFBJRXKKSABU-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC2=NCCCS2.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.